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molecular formula C23H46O B1203296 12-Tricosanone CAS No. 540-09-0

12-Tricosanone

Cat. No. B1203296
M. Wt: 338.6 g/mol
InChI Key: VARQGBHBYZTYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817839

Procedure details

Lauric acid (50 g, 0.25 mol) and magnesium oxide (12.6 g, 0.3125 mol) were charged in a 500 ml round bottom flask equipped with an air condenser having a length of 50 cm, and then the mixture was heated at 300° to 320° C. for 8 hours using a heating mantle. After the completion of the reaction, the reaction solution was cooled. Then, 250-300 ml of n-hexane was added and the reaction solution was sufficiently dissolved in n-hexane with heating. The resulting solution was filtered in a hot state and about 200 ml of an aqueous 4N-sulfuric acid solution was added to the filtrate, followed by sufficiently stirring to decompose unreacted magnesium laurate. The hexane layer was separated, washed with water, and then washed with 200 ml of an aqueous 5% NaOH solution to remove dissolved lauric acid. The hexane layer was washed again with water, dried over anhydrous sodium sulfate and filtered, and then hexane was removed by using a rotary evaporator to isolate a reaction product. The resulting product was recrystallized from a mixed solvent of ethanol and benzene in the ratio of 2:1 to obtain 32.9 g of 12-tricosanone as a white flakelike crystal (yield 77.8%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
275 (± 25) mL
Type
solvent
Reaction Step Three
Yield
77.8%

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[O-2].[Mg+2]>CCCCCC>[CH3:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][C:1](=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
12.6 g
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
275 (± 25) mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
by sufficiently stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an air condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 300° to 320° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered in a hot state and about 200 ml of an aqueous 4N-sulfuric acid solution
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The hexane layer was separated
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with 200 ml of an aqueous 5% NaOH solution
CUSTOM
Type
CUSTOM
Details
to remove
DISSOLUTION
Type
DISSOLUTION
Details
dissolved lauric acid
WASH
Type
WASH
Details
The hexane layer was washed again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
hexane was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to isolate a reaction product
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized from a mixed solvent of ethanol and benzene in the ratio of 2:1

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCC(CCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.9 g
YIELD: CALCULATEDPERCENTYIELD 77.7%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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